3-Amino-5,8-dichloroquinoline dihydrochloride
CAS No.:
Cat. No.: VC18402789
Molecular Formula: C9H8Cl4N2
Molecular Weight: 286.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl4N2 |
|---|---|
| Molecular Weight | 286.0 g/mol |
| IUPAC Name | 5,8-dichloroquinolin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H6Cl2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H |
| Standard InChI Key | NTSNTPLBBFWSOK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1Cl)C=C(C=N2)N)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
3-Amino-5,8-dichloroquinoline dihydrochloride belongs to the quinoline family, a class of heterocyclic aromatic compounds renowned for their biological activity. Its molecular formula is C₉H₈Cl₄N₂, with a molecular weight of 286.0 g/mol. The compound features:
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A quinoline core (a fused benzene-pyridine ring system).
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Chlorine atoms at the 5- and 8-positions.
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An amino group (-NH₂) at the 3-position.
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Two hydrochloride counterions.
The dichloro substitution enhances electrophilicity, while the amino group provides nucleophilic reactivity, enabling participation in diverse chemical transformations.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1296950-73-6 |
| IUPAC Name | 5,8-Dichloroquinolin-3-amine; dihydrochloride |
| Molecular Formula | C₉H₈Cl₄N₂ |
| Molecular Weight | 286.0 g/mol |
| SMILES | C1=CC(=C2C(=C1Cl)C=C(C=N2)N)Cl.Cl.Cl |
| InChI Key | NTSNTPLBBFWSOK-UHFFFAOYSA-N |
The crystalline dihydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction systems.
Synthesis and Purification Strategies
Chlorination and Amination Pathways
The synthesis of 3-amino-5,8-dichloroquinoline dihydrochloride typically begins with the chlorination of a quinoline precursor. Key steps include:
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Selective Chlorination: Introduction of chlorine atoms at the 5- and 8-positions using reagents like N-chlorosuccinimide (NCS) under controlled acidic conditions.
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Amination: Subsequent amination at the 3-position via nucleophilic substitution or metal-catalyzed coupling reactions.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and purity. For instance, chlorination at 60–80°C in dimethylformamide (DMF) achieves >75% conversion efficiency.
Purification Techniques
Recrystallization from ethanol-water mixtures is the primary purification method, yielding >95% purity. Advanced techniques such as column chromatography may be employed for analytical-grade samples.
| Compound | Target Pathway | IC₅₀ (µM) |
|---|---|---|
| 8-Hydroxyquinoline | Metalloenzyme inhibition | 12.4 |
| Chloroquine | Hemozoin crystallization | 0.45 |
| 3-Amino-5,8-dichloroquinoline* | HDAC inhibition | Under study |
*Predicted based on structural analogs .
Future Research Directions
Mechanistic Studies
Elucidating the compound’s mode of action against microbial and cancer targets is a priority. High-throughput screening and CRISPR-based gene editing could identify resistance mechanisms and synergistic drug combinations.
Derivative Development
Modifying the amino group with acyl or alkyl substituents may enhance bioavailability. Computational modeling predicts that acylation could improve blood-brain barrier penetration, expanding potential neurological applications .
Toxicology Profiling
Chronic toxicity studies in animal models are needed to establish safe dosing thresholds. Preliminary data from related quinolines indicate hepatotoxicity at high doses, warranting detailed investigation.
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